molecular formula C15H22O2 B8081180 4-(4-Butylphenyl)oxan-4-ol

4-(4-Butylphenyl)oxan-4-ol

Cat. No.: B8081180
M. Wt: 234.33 g/mol
InChI Key: HNZZLKRHFRYCQX-UHFFFAOYSA-N
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Description

4-(4-Butylphenyl)oxan-4-ol is a tetrahydropyran derivative featuring a 4-butylphenyl substituent at the 4-position of the oxane (tetrahydropyran) ring. This compound combines the steric bulk of the butylphenyl group with the hydrogen-bonding capability of the hydroxyl group on the oxane ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C15H22O2, with a molecular weight of 234.33 g/mol.

Properties

IUPAC Name

4-(4-butylphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-13-5-7-14(8-6-13)15(16)9-11-17-12-10-15/h5-8,16H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZZLKRHFRYCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)C2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(4-Butylphenyl)oxan-4-ol” involves multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of compound “4-(4-Butylphenyl)oxan-4-ol” is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Compound “4-(4-Butylphenyl)oxan-4-ol” undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions of compound “4-(4-Butylphenyl)oxan-4-ol” are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of compound “4-(4-Butylphenyl)oxan-4-ol” depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

Scientific Research Applications

Compound “4-(4-Butylphenyl)oxan-4-ol” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.

    Biology: Studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate or lead compound.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of compound “4-(4-Butylphenyl)oxan-4-ol” involves its interaction with specific molecular targets and pathways. This includes binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. The detailed molecular mechanisms are studied using computational modeling, biochemical assays, and other advanced techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxan-4-ol Family

4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol (CAS 1341353-18-1)
  • Molecular Formula : C9H14N2O2
  • Molecular Weight : 182.22 g/mol
  • Key Features: Replaces the butylphenyl group with a pyrazole ring.
  • Applications : Marketed as a "versatile small molecule scaffold" for drug discovery .
4-[(Dimethylamino)methyl]oxan-4-ol (CAS 84186-10-7)
  • Molecular Formula: C8H17NO2
  • Molecular Weight : 159.23 g/mol
  • Key Features: Incorporates a dimethylamino methyl group, introducing basicity and solubility in acidic media. This contrasts with the hydrophobic butylphenyl group in the target compound .
  • Applications : Likely used in lab-scale synthesis due to its discontinued commercial status .

Phenolic Derivatives with Aromatic Substituents

4-Butylphenol
  • Molecular Formula : C10H14O
  • Molecular Weight : 150.22 g/mol
  • Key Features : Simpler structure lacking the oxane ring. The hydroxyl group is directly attached to the butylphenyl group, increasing acidity (pKa ~10) compared to 4-(4-Butylphenyl)oxan-4-ol .
  • Applications : Precursor for resins, plasticizers, and surfactants .
4-Phenylphenol (Biphenyl-4-ol; CAS 92-69-3)
  • Molecular Formula : C12H10O
  • Molecular Weight : 170.21 g/mol
  • Key Features : Biphenyl core with a hydroxyl group. Higher rigidity and conjugation compared to 4-(4-Butylphenyl)oxan-4-ol, influencing UV absorption and thermal stability .
  • Applications : Disinfectants, preservatives, and intermediates in dye synthesis .

Cyclohexyl and Aliphatic Chain Derivatives

4-(trans-4-Heptylcyclohexyl)-phenol (CAS 90525-37-4)
  • Molecular Formula : C19H30O
  • Molecular Weight : 274.44 g/mol
  • Key Features : Combines a cyclohexyl ring with a heptyl chain, enhancing hydrophobicity. The trans-configuration likely impacts liquid crystalline behavior, unlike the tetrahydropyran ring in the target compound .
  • Applications : Liquid crystal displays (LCDs) and advanced materials .

Physicochemical and Functional Comparison

Molecular Properties

Compound Molecular Weight (g/mol) LogP<sup>a</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors Key Functional Groups
4-(4-Butylphenyl)oxan-4-ol 234.33 ~3.5 (estimated) 1 (OH) 2 (O in oxane, OH) Oxane ring, butylphenyl, OH
4-Butylphenol 150.22 3.1 1 (OH) 1 (OH) Phenyl, butyl, OH
4-Phenylphenol 170.21 3.8 1 (OH) 1 (OH) Biphenyl, OH
4-(1-Methylpyrazolyl)oxan-4-ol 182.22 ~1.2 1 (OH) 3 (O, N in pyrazole) Oxane, pyrazole, OH

<sup>a</sup> LogP values estimated via analogous structures.

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